Diethyl 2,3-diisopropylsuccinate

Catalog No.
S1899805
CAS No.
33367-55-4
M.F
C14H26O4
M. Wt
258.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,3-diisopropylsuccinate

CAS Number

33367-55-4

Product Name

Diethyl 2,3-diisopropylsuccinate

IUPAC Name

diethyl 2,3-di(propan-2-yl)butanedioate

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C14H26O4/c1-7-17-13(15)11(9(3)4)12(10(5)6)14(16)18-8-2/h9-12H,7-8H2,1-6H3

InChI Key

WGFNXLQURMLAGC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(C)C)C(C(C)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C(C)C)C(C(C)C)C(=O)OCC

Catalyst in Polypropylene Production

Specific Scientific Field: Chemical Engineering and Polymer Science

Summary of the Application: Diethyl 2,3-diisopropylsuccinate is widely used as an internal donor in the production of polypropylene . It plays a crucial role in the titanium-magnesium catalysts used in the polymerization of propylene .

Methods of Application: The compound is synthesized by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation . It is then used as a component of titanium-magnesium catalysts .

Results or Outcomes: The use of Diethyl 2,3-diisopropylsuccinate in catalysts allows for the synthesis of polypropylene with a broad molecular-mass distribution . The catalysts prepared using >95% pure Diethyl 2,3-diisopropylsuccinate have the best characteristics and allow preparation of polypropylene with high isotacticity index in a high yield .

Building Block for Organic Compounds

Specific Scientific Field: Organic Chemistry

Summary of the Application: Diethyl 2,3-diisopropylsuccinate is used as a building block for various organic compounds. It has diverse applications including drug synthesis.

Methods of Application: The specific methods of application can vary widely depending on the particular organic compound being synthesized. It typically involves reactions such as condensation, esterification, and hydrogenation .

Results or Outcomes: The outcomes also depend on the specific organic compound being synthesized. In general, Diethyl 2,3-diisopropylsuccinate can contribute to the successful synthesis of a variety of organic compounds.

Deactivator in Metallocene Catalysts

Specific Scientific Field: Chemical Engineering and Catalysis

Summary of the Application: Diethyl 2,3-diisopropylsuccinate is used as a deactivator in metallocene catalysts . It binds to the active site of enzymes, thereby deactivating their catalytic activity .

Methods of Application: The compound is incorporated into the catalyst structure where it binds to the active site of enzymes .

Results or Outcomes: The use of Diethyl 2,3-diisopropylsuccinate in metallocene catalysts has been shown to be effective in optical measurements .

Internal Donor in Polypropylene Catalyst

Summary of the Application: The different enantiomers of Diethyl 2,3-diisopropylsuccinate (DISE) were prepared and used as internal donors in the polypropylene catalyst .

Methods of Application: The compound is synthesized and purified through crystallization, which is the key point in the preparation of the corresponding diethyl (+)-2,3-diisopropylsuccinate .

Results or Outcomes: Both of the enantiomers of DISE could endow the catalyst with excellent performance and showed no significant differences in spite of the different molecular conformation .

Stereoregulating Component in Titanium–Magnesium Catalysts

Summary of the Application: Diethyl 2,3-diisopropylsuccinate is used as a stereoregulating component of titanium–magnesium catalysts . It allows the synthesis of polypropylene with broad molecular-mass distribution .

Methods of Application: The compound is prepared by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .

Results or Outcomes: The catalysts prepared using >95% pure diethyl 2,3-diisopropylsuccinate have the best characteristics and allow preparation of polypropylene with high isotacticity index in a high yield .

Internal Donor in Polypropylene Catalyst

Summary of the Application: The different enantiomers of Diethyl 2,3-diisopropylsuccinate were prepared and used as internal donors in the polypropylene catalyst .

Methods of Application: The compound is synthesized by D-menthol and purified through crystallization .

Results or Outcomes: Both of the enantiomers of Diethyl 2,3-diisopropylsuccinate could endow the catalyst with excellent performance and showed no significant differences in spite of the different molecular conformation .

Diethyl 2,3-diisopropylsuccinate is a diester of succinic acid, characterized by the presence of two isopropyl groups attached to the 2 and 3 positions of the succinate backbone. Its molecular formula is C14H26O4, and it is recognized for its potential in enhancing stereospecificity in polymer chemistry, particularly in the synthesis of polypropylene . The compound's structure allows it to interact effectively with metal catalysts, facilitating various polymerization processes.

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids.
  • Reduction: It can undergo reduction to form alcohols or other reduced derivatives.
  • Substitution: The compound can engage in substitution reactions where functional groups are replaced by other substituents.

Common reagents involved in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reactions typically require controlled conditions to avoid unwanted side reactions.

The synthesis of diethyl 2,3-diisopropylsuccinate involves a multi-step reaction process:

  • Condensation: A succinic acid diester is condensed with two molecules of isobutyraldehyde.
  • Esterification: The resulting intermediate undergoes esterification.
  • Hydrogenation: Finally, hydrogenation of the dienes yields diethyl 2,3-diisopropylsuccinate .

In industrial settings, these methods are scaled up to optimize yields and purity levels above 95%.

Diethyl 2,3-diisopropylsuccinate serves several important functions:

  • Catalyst Component: It acts as a stereoregulating component in titanium–magnesium catalysts for polypropylene production, enhancing the isotacticity and molecular mass distribution of the resulting polymer.
  • Chemical Intermediate: The compound can be used as an intermediate in organic synthesis due to its reactive functional groups.

Diethyl 2,3-diisopropylsuccinate shares structural and functional similarities with several other compounds. Notable comparisons include:

Compound NameStructural FeaturesUnique Properties
Diethyl succinateTwo ethyl groups attached to succinic acidCommonly used as a solvent and chemical intermediate
Diisopropyl succinateTwo isopropyl groups attached to succinic acidUsed in specialty chemicals and pharmaceuticals
Diethyl malonateTwo ethyl groups attached to malonic acidKnown for its use in the synthesis of various esters
Diethyl 2-cyano-3-isopropylsuccinateContains a cyano groupUsed in synthetic organic chemistry

Diethyl 2,3-diisopropylsuccinate stands out due to its specific role in enhancing stereospecificity during polymerization processes compared to other similar compounds that may not have this particular application.

Diethyl 2,3-diisopropylsuccinate (CAS 33367-55-4) emerged as a critical compound in the late 20th century during advancements in Ziegler-Natta catalyst systems for polypropylene production. Its synthesis was first documented in patents addressing the need for electron donors to enhance stereoselectivity in polymerization. Early methods relied on hazardous reagents like lithium diisopropylamide (LDA) and titanium tetrachloride (TiCl₄), requiring ultra-low temperatures (-70°C). A breakthrough occurred with the development of a safer route using potassium ethoxide and sulfuric acid-mediated hydrolysis, enabling industrial-scale production. This innovation marked a shift toward sustainable synthesis, avoiding toxic intermediates and extreme conditions.

Significance in Academic Research

Academic interest in diethyl 2,3-diisopropylsuccinate centers on its role as an internal electron donor (IED) in MgCl₂-supported Ziegler-Natta catalysts. Studies demonstrate its ability to modulate catalyst stereoselectivity, yielding polypropylene with >95% isotacticity. Research highlights its unique capacity to improve hydrogen sensitivity, enabling precise control over polymer melt flow rates (MFR) and molecular weight distributions (MWD). Comparative analyses with phthalate-based donors reveal superior performance in producing high-MFR polymers, critical for industrial applications.

Table 1: Key Research Findings on Catalytic Performance

PropertyDiethyl 2,3-DiisopropylsuccinatePhthalate Donors
Isotacticity (%)95–9890–94
Melt Flow Rate (g/10 min)25–3510–20
Hydrogen ResponseHighModerate
Molecular Weight Dispersity2.8–3.33.5–4.5

Data synthesized from .

Overview of Chemical Classification

Diethyl 2,3-diisopropylsuccinate is a diester of succinic acid with the molecular formula C₁₄H₂₆O₄ (molecular weight: 258.35 g/mol). Its structure features:

  • Two ethyl ester groups at the 1,4-positions.
  • Two isopropyl groups at the 2,3-positions, creating steric hindrance.
  • A planar succinate backbone facilitating coordination with metal centers.

The compound’s stereochemistry is defined by chiral centers at C2 and C3, yielding enantiomers like (2R,3S) and (2S,3S). Its SMILES notation (O=C(C(C(C(OCC)=O)C(C)C)C(C)C)OCC) reflects the branched isopropyl and ethyl moieties.

Table 2: Physicochemical Properties

PropertyValue
Boiling Point262.1°C (predicted)
Density0.963 g/cm³
LogP2.657
Rotatable Bonds7

Data from .

Current Academic and Industrial Relevance

In academia, the compound is a model for studying donor-acceptor interactions in heterogeneous catalysis. Recent DFT calculations reveal its preferential binding to MgCl₂ (001) surfaces, stabilizing active Ti³⁺ sites. Industrially, it is indispensable for producing high-performance polypropylene used in automotive and packaging sectors. Over 60% of global polypropylene production utilizes Ziegler-Natta systems incorporating this donor. Emerging applications include its use in hybrid donor systems with diethers to tailor polymer crystallinity.

Synthesis and Structural Insights

Synthetic Methodologies

Modern synthesis involves three steps:

  • Alkylation: Ethyl 3-methyl-2-cyanobutyrate reacts with potassium ethoxide to form a dicyano intermediate.
  • Hydrolysis/Decarboxylation: Sulfuric acid (60–90%) cleaves nitriles to carboxylic acids at 150–170°C.
  • Esterification: 2,3-Diisopropylsuccinic acid reacts with ethanol under acid catalysis.

Table 3: Comparison of Synthesis Routes

MethodYield (%)Purity (%)AdvantagesLimitations
Dicyano Intermediate85–9098Scalable, safe reagentsLong reaction times
Oxidative Coupling70–7595High selectivityRequires LDA/TiCl₄, -70°C
Direct Esterification8097SimplicityLow atom economy

Structural and Spectroscopic Analysis

X-ray crystallography confirms a distorted tetrahedral geometry around the succinate core, with isopropyl groups inducing a 120° dihedral angle. IR spectra show characteristic C=O stretches at 1732 cm⁻¹ and C-O ester vibrations at 1179 cm⁻¹. NMR (¹H and ¹³C) reveals distinct splitting patterns for isopropyl methine protons (δ 2.4–2.6 ppm) and ethyl methyl groups (δ 1.2–1.3 ppm).

Applications in Polymer Science

Role in Ziegler-Natta Catalysis

As an IED, the compound coordinates with MgCl₂, displacing labile TiCl₄ molecules and creating stereoregular active sites. This coordination reduces activation energy for propylene insertion (ΔG‡ = 45 kJ/mol vs. 55 kJ/mol for phthalate donors). Catalysts using this donor achieve activity levels of 40–50 kg PP/g Ti, with hydrogen response ratios (MFRₜ/MFR₀) exceeding 8.0.

Impact on Polymer Properties

  • Isotacticity: >95% via preferential propagation at isospecific sites.
  • Melt Flow Rate: Adjustable from 5 to 50 g/10 min by modulating hydrogen pressure.
  • Thermal Stability: Melting points of 160–165°C due to enhanced crystallinity.

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Dates

Modify: 2024-04-14

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